molecular formula C11H21NO4 B042937 tert-Butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate CAS No. 603130-12-7

tert-Butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate

Cat. No. B042937
M. Wt: 231.29 g/mol
InChI Key: LKBZAGUOZDYGKG-BDAKNGLRSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate and related compounds involves multiple steps, including the formation of the tetrahydropyran ring, introduction of the hydroxymethyl group, and subsequent carbamation. Techniques such as organocatalysis have been employed to achieve the synthesis of related structures, demonstrating the compound's accessibility through modern synthetic methodologies (Hozjan et al., 2023).

Scientific Research Applications

  • Synthesis of Statin Side Chains
    The compound has been utilized as a key intermediate in the synthesis of statins via lactonized side chains, demonstrating its importance in the pharmaceutical industry for creating cholesterol-lowering medications. The efficient synthesis process involving oxidation and Wittig olefination sets a significant platform for further statin production (Časar & Košmrlj, 2009). Additionally, a chemoselective biocatalytic procedure has been applied to synthesize this key lactonized statin side chain intermediate from its acetate precursor, showcasing a convenient and economical method for industrial use (Troiani, Cluzeau, & Časar, 2011).

  • Enantioselective Synthesis of Carbocyclic Analogues
    The compound serves as an essential intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure analysis confirms the relative substitution of the cyclopentane ring, crucial for understanding its role in synthesizing nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).

  • Contribution to Heterocyclic Chemistry
    The compound's derivatives have been explored in heterocyclic chemistry, indicating its versatility and importance in synthesizing diverse organic compounds. For instance, tert-butyl N-(3-methyl-3-butenyl)-N-(2furyl)carbamate, a derivative, is involved in Diels-Alder reactions and other rearrangements, highlighting the compound's role in synthesizing complex heterocycles (Padwa, Brodney, & Lynch, 2003).

  • Crystallography and Structural Studies
    The compound and its derivatives have been subjects of crystallographic studies to understand their structure and properties better. For example, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was characterized through crystallographic studies, providing insights into its structure, packing, and thermal properties (Kant, Singh, & Agarwal, 2015).

Safety And Hazards

The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362, which provide guidance on how to handle the compound safely .

properties

IUPAC Name

tert-butyl N-[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBZAGUOZDYGKG-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate

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